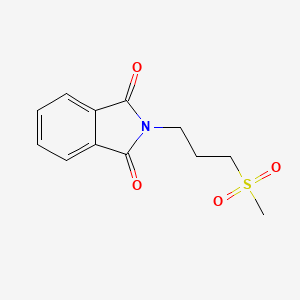

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

Overview

Description

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a compound that has been extensively studied for its potential as a therapeutic agent. This compound is also known as N-((3-(methylsulfonyl)propyl)-2,3-dioxoisoindoline-1-carboxamide or NSC 658586. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.

Scientific Research Applications

Green Catalytic Synthesis of Isoindoline-1,3-Dione Derivatives

Isoindoline-1,3-dione derivatives hold significance in various applications like material science and medicine. Traditional synthesis methods often involve harmful and toxic catalysts. However, a greener catalytic system, utilizing Water Extract of Onion Peel Ash (WEOPA), has been developed for synthesizing these derivatives. This method provides benefits such as avoiding external acids, a recyclable catalytic system, and is cost-effective. The approach is environmentally friendly and offers an alternative for bio-waste management (Journal et al., 2019).

Structural and Antimicrobial Studies

A specific derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has been characterized structurally using proton nuclear magnetic resonance (NMR) and single crystal x-ray diffraction. Antimicrobial activities against S. aureus and C. albicans were also observed, showcasing moderate antimicrobial activity. Computational studies, including density function theory (DFT) and docking studies, further confirmed the structural and functional attributes of this derivative (Ghabbour & Qabeel, 2016).

Advanced Characterization Techniques

The structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was verified using advanced 1D and 2D NMR spectroscopy. The analysis revealed perfect correlation between neighboring protons and a flawless correlation between protons and adjacent carbons in the 2D-HSQC spectrum (Dioukhane et al., 2021).

Impact of Hydration and Structure on Fragmentation

Research on bis-phthalimide derivatives like 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) demonstrated how alkyl length and hydration influence fragmentation in electron impact ionization-mass spectrometry. Computational methods provided insights into the stability of these ions, with findings highlighting the importance of hydration and molecular structure in determining the stability of the ions (Yosefdad et al., 2020).

Mechanism of Action

Isoindolines were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIJUHOYVCEFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)